![molecular formula C9H14BrNS B3076121 [(4-Bromothiophen-2-yl)methyl](butyl)amine CAS No. 1039820-93-3](/img/structure/B3076121.png)
[(4-Bromothiophen-2-yl)methyl](butyl)amine
Overview
Description
[(4-Bromothiophen-2-yl)methyl](butyl)amine (also known as 4-Bromo-2-methylthiobutyl amine) is a novel synthetic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been used in various fields due to its unique chemical structure, which makes it an ideal candidate for various applications.
Scientific Research Applications
Organic Synthesis and Catalysis
Bromothiophene derivatives are frequently utilized in organic synthesis, particularly in coupling reactions that form complex molecules. For instance, they are used in palladium-catalyzed imine hydrolysis, where the presence of pyridine nitrogen plays a crucial role in the reaction mechanism. Theoretical calculations, such as density functional theory (DFT), support experimental findings and offer insights into the mechanistic aspects of these reactions (Ahmad et al., 2019). Additionally, bromothiophene derivatives are integral to the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which serve as building blocks for conjugated polymeric systems. These compounds exhibit valuable electrochemical and photophysical properties, making them suitable for various applications in material science (Ogawa & Rasmussen, 2003).
Pharmacological Research
In pharmacological research, bromothiophene derivatives have been explored for their antimalarial properties. Certain compounds synthesized from bromothiophene precursors have shown significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential of bromothiophene derivatives in the development of new antimalarial agents (Görlitzer et al., 2006).
Material Science
The application of bromothiophene derivatives extends into material science, where they are used in the synthesis of novel thienopyridones through Sonogashira coupling and subsequent intramolecular C–N bond-forming reactions. These compounds are valuable for their potential in creating new materials with specific electronic properties (Iaroshenko et al., 2013).
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-4-11-6-9-5-8(10)7-12-9/h5,7,11H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHRLSKKQWXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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